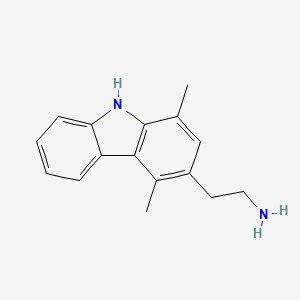
2-(1,4-Dimethyl-9h-carbazol-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,4-Dimethyl-9H-carbazol-3-yl)ethanamine is a chemical compound with the molecular formula C16H18N2. It is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives are known for their photochemical and thermal stability, as well as their good hole-transporting abilities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dimethyl-9H-carbazol-3-yl)ethanamine typically involves the alkylation of carbazole derivatives. One common method is the reaction of 1,4-dimethylcarbazole with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,4-Dimethyl-9H-carbazol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Carbazole derivatives with oxidized side chains.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(1,4-Dimethyl-9H-carbazol-3-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent photophysical properties
Mecanismo De Acción
The mechanism of action of 2-(1,4-Dimethyl-9H-carbazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,4-Dimethylcarbazol-3-yl)ethylamine
- N-(2,2-Dimethoxyethyl)-N-((1,4-dimethyl-9H-carbazol-3-yl)methyl)-4-methylbenzenesulfonamide
- N-(2,2-Diethoxyethyl)-N-((1,4-dimethyl-9H-carbazol-3-yl)methyl)-2-nitrobenzenesulfonamide
- 1-(1,4-Dimethyl-9H-carbazol-3-yl)-N-(2-morpholin-4-ylethyl)methanimine
Uniqueness
2-(1,4-Dimethyl-9H-carbazol-3-yl)ethanamine stands out due to its specific substitution pattern on the carbazole ring, which imparts unique photophysical and chemical properties. This makes it particularly valuable in applications such as OLEDs and other electronic materials .
Propiedades
Número CAS |
13623-89-7 |
|---|---|
Fórmula molecular |
C16H18N2 |
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
2-(1,4-dimethyl-9H-carbazol-3-yl)ethanamine |
InChI |
InChI=1S/C16H18N2/c1-10-9-12(7-8-17)11(2)15-13-5-3-4-6-14(13)18-16(10)15/h3-6,9,18H,7-8,17H2,1-2H3 |
Clave InChI |
IMRARBYYCPLYID-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)
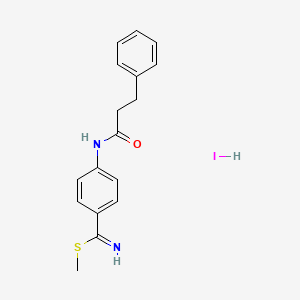
![2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2-methyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14710616.png)
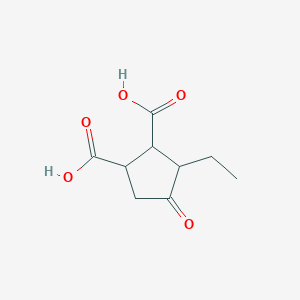

![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)
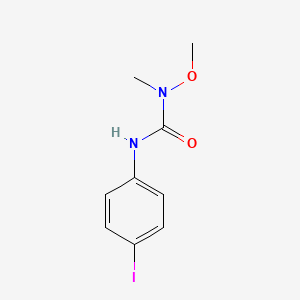


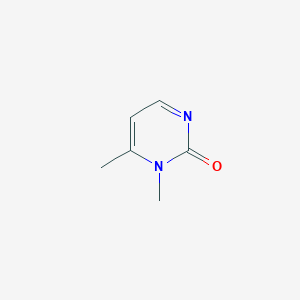
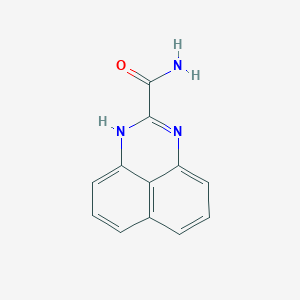
![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)


